molecular formula C10H7ClF3N3O2 B2930253 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2031268-82-1

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B2930253
CAS RN: 2031268-82-1
M. Wt: 293.63
InChI Key: UAVCMEYXLBCROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFP is a heterocyclic compound that contains a pyrazole ring and a pyridine ring, along with a trifluoromethyl group and a carboxylic acid group.

Scientific Research Applications

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has been widely used in scientific research due to its potential applications in various areas. In particular, this compound has been used as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors, anti-cancer agents, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. Additionally, this compound has been used as a tool for the study of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including JNK, p38, and ERK. This compound has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Additionally, this compound has been shown to bind to the active site of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several advantages for lab experiments, including its high purity and stability, its ability to act as a fluorescent probe, and its potential applications in various areas of research. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride. One potential direction is the synthesis of this compound derivatives with improved biological activity and selectivity. Another potential direction is the development of this compound-based fluorescent probes for the detection of specific metal ions and biomolecules. Additionally, the study of this compound's mechanism of action and its interactions with enzymes and proteins could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis method of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves the reaction of 2-amino-5-trifluoromethylpyridine with ethyl 2-chloroacetoacetate, followed by the cyclization reaction with hydrazine hydrate. The resulting product is then treated with hydrochloric acid to obtain this compound as a hydrochloride salt. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of this compound.

properties

IUPAC Name

1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2.ClH/c11-10(12,13)8-6(9(17)18)5-15-16(8)7-3-1-2-4-14-7;/h1-5H,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCMEYXLBCROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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